2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid
Description
Properties
CAS No. |
4446-60-0 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C15H13NO4/c1-8-11(14(17)18)13(10-6-4-3-5-7-10)12(15(19)20)9(2)16-8/h3-7H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
SWCAUWOTAMMLMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=CC=C2)C(=O)O |
Other CAS No. |
4446-60-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tetrahydroindazole Derivatives with Amide Substituents
Compounds such as N-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide (51) and 3-[(4R)-4-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-carboxamido)-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid (54) demonstrate the impact of substituents on activity. The benzoxazole amide group in 54 enhances hydrogen bonding with DHODH, while fluorophenyl groups in 52 improve lipophilicity and membrane permeability .
Triazinoquinoxaline-Indolone Hybrids
Indole-Triazole Antioxidants
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (6c) features a triazole-linked indole system.
Physicochemical Properties
The hydroxyl group in 4,5,6,7-tetrahydro-1H-indazol-3-ol is expected to improve water solubility compared to 43 but may reduce membrane permeability relative to 6c .
Q & A
What are the established synthetic methodologies for preparing 4,5,6,7-Tetrahydro-1H-indazol-3-ol and its derivatives?
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step pathways, including cyclization, functional group interconversion, and transition metal-catalyzed reactions. For example:
- Cyclization Strategies : Reductive cyclization of nitroso intermediates or hydrazine derivatives under acidic conditions .
- Functionalization : Substituents like carboxylate esters or bromine can be introduced via nucleophilic substitution or Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .
- Key Steps :
- Formation of the indazole core via condensation of hydrazines with cyclic ketones.
- Hydroxylation at the 3-position using oxidizing agents like H₂O₂ or m-CPBA .
- Yield Optimization : Solvent systems (e.g., PEG-400:DMF mixtures) and catalysts (e.g., CuI for click chemistry) improve efficiency, though yields may vary (e.g., 30% in azide-alkyne cycloadditions) .
Which spectroscopic and analytical techniques are critical for characterizing 4,5,6,7-Tetrahydro-1H-indazol-3-ol?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 335.1512) .
- Chromatography : TLC (e.g., Rf 0.49 in EtOAc:hexanes) monitors reaction progress .
How can reaction conditions be optimized to enhance the yield of 4,5,6,7-Tetrahydro-1H-indazol-3-ol derivatives?
Advanced Research Question
Methodological Answer:
- Catalyst Selection : Cu(I) catalysts (e.g., CuI) improve azide-alkyne cycloaddition efficiency in PEG-400:DMF solvent systems .
- Temperature Control : Reflux in acetonitrile with p-TsOH facilitates multicomponent reactions (e.g., indole-dimedone condensations) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while EtOAc/hexanes mixtures aid purification .
- Yield Challenges : Low yields (e.g., 30% in ) may arise from steric hindrance or competing side reactions. Scaling reactions under inert atmospheres (N₂/Ar) mitigates oxidation .
What experimental models are used to evaluate the anti-inflammatory activity of 4,5,6,7-Tetrahydro-1H-indazol-3-ol derivatives?
Advanced Research Question
Methodological Answer:
- In Vivo Models :
- Carrageenan-Induced Edema : Measures paw swelling in rodents post-injection; derivatives like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-tetrahydroindazole show reduced edema .
- Freund’s Adjuvant-Induced Arthritis : Evaluates chronic inflammation; compounds are administered orally, with efficacy quantified via cytokine (TNF-α, IL-6) suppression .
- Dose-Response Studies : EC₅₀ values determine potency (e.g., 1.5 μM for benzothiazolyl derivatives in ).
- Safety Profiling : Ulcerogenic potential is assessed via histopathology of gastric mucosa .
How do computational tools aid in the drug development of 4,5,6,7-Tetrahydro-1H-indazol-3-ol-based compounds?
Advanced Research Question
Methodological Answer:
- Drug-Likeness Prediction : Tools like SwissADME assess Lipinski’s Rule of Five parameters (logP, H-bond donors/acceptors) to prioritize orally bioavailable candidates .
- Molecular Docking : Simulations predict binding affinities to targets (e.g., COX-2 for anti-inflammatory activity) .
- Metabolic Stability : CYP450 enzyme interaction studies identify metabolites, guiding structural modifications to enhance half-life .
How should researchers address contradictions in biological activity data across studies?
Advanced Research Question
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, animal models). For instance, differences in anti-inflammatory activity may stem from substituent effects (e.g., trifluoromethyl vs. methoxy groups) .
- Dose Adjustments : Re-evaluate EC₅₀ values under standardized protocols.
- Structural Confirmation : Verify compound purity and stereochemistry via XRD or NOESY NMR to rule out isomer-driven discrepancies .
What strategies are employed to study structure-activity relationships (SAR) of 4,5,6,7-Tetrahydro-1H-indazol-3-ol derivatives?
Advanced Research Question
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Br, Cl), alkyl (methyl, ethyl), or aryl (phenyl, benzothiazolyl) groups at positions 2, 3, or 5 .
- Pharmacophore Mapping : Identify critical moieties (e.g., hydroxyl at C3, tetrahydro ring) using 3D-QSAR models .
- Bioisosteric Replacement : Replace the hydroxyl group with bioisosteres (e.g., NH₂, SH) to modulate solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
